molecular formula C26H24N4O6 B7712196 ethyl 4-{[N'-(4-tert-butylcyclohexylidene)hydrazinecarbonyl]formamido}benzoate

ethyl 4-{[N'-(4-tert-butylcyclohexylidene)hydrazinecarbonyl]formamido}benzoate

Cat. No. B7712196
M. Wt: 488.5 g/mol
InChI Key: VLMUCIBIBKIBCD-JVWAILMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[N'-(4-tert-butylcyclohexylidene)hydrazinecarbonyl]formamido}benzoate is a chemical compound that has shown potential in scientific research. This compound is known for its unique structure and properties, which make it an interesting subject of study for researchers in various fields.

Mechanism of Action

The mechanism of action of ethyl 4-{[N'-(4-tert-butylcyclohexylidene)hydrazinecarbonyl]formamido}benzoate is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are important for the growth and survival of cancer cells. In addition, this compound can also induce apoptosis, which is a process of programmed cell death that is important for the treatment of cancer.
Biochemical and Physiological Effects:
Ethyl 4-{[N'-(4-tert-butylcyclohexylidene)hydrazinecarbonyl]formamido}benzoate has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are important for the growth and survival of cancer cells. In addition, this compound can also induce apoptosis, which is a process of programmed cell death that is important for the treatment of cancer. This compound has also been shown to have neuroprotective effects and can protect neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

Ethyl 4-{[N'-(4-tert-butylcyclohexylidene)hydrazinecarbonyl]formamido}benzoate has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. In addition, this compound has shown promising results in various scientific research applications. However, there are also some limitations to using this compound in lab experiments. For example, this compound has not been extensively studied in vivo, and its safety and toxicity profile are not fully understood.

Future Directions

There are several future directions for research on ethyl 4-{[N'-(4-tert-butylcyclohexylidene)hydrazinecarbonyl]formamido}benzoate. One area of research is to further investigate the mechanism of action of this compound and to identify the specific enzymes that it targets. Another area of research is to study the safety and toxicity profile of this compound in vivo. In addition, there is a need for more studies to determine the efficacy of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
In conclusion, ethyl 4-{[N'-(4-tert-butylcyclohexylidene)hydrazinecarbonyl]formamido}benzoate is a compound that has shown potential in various scientific research applications. This compound has unique properties and has been studied for its potential in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. While there are still many unanswered questions about this compound, there is a need for further research to fully understand its potential and limitations.

Synthesis Methods

The synthesis of ethyl 4-{[N'-(4-tert-butylcyclohexylidene)hydrazinecarbonyl]formamido}benzoate is a multistep process that involves the reaction of various chemicals. The first step involves the reaction of 4-tert-butylcyclohexanone with hydrazine hydrate to form 4-tert-butylcyclohexylidenehydrazine. The second step involves the reaction of ethyl 4-formylbenzoate with the intermediate product obtained in the first step to form ethyl 4-{[N'-(4-tert-butylcyclohexylidene)hydrazinecarbonyl]formamido}benzoate.

Scientific Research Applications

Ethyl 4-{[N'-(4-tert-butylcyclohexylidene)hydrazinecarbonyl]formamido}benzoate has been studied for its potential in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells in vitro. In addition, this compound has also been studied for its potential in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

ethyl 4-[[2-[(2E)-2-[[4-(2-anilino-2-oxoethoxy)phenyl]methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O6/c1-2-35-26(34)19-10-12-21(13-11-19)29-24(32)25(33)30-27-16-18-8-14-22(15-9-18)36-17-23(31)28-20-6-4-3-5-7-20/h3-16H,2,17H2,1H3,(H,28,31)(H,29,32)(H,30,33)/b27-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMUCIBIBKIBCD-JVWAILMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[[2-[(2E)-2-[[4-(2-anilino-2-oxoethoxy)phenyl]methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoate

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